メリロートシド

概要

説明

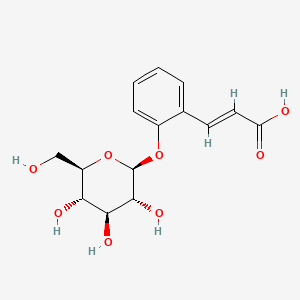

メリロトシドは、クマリン酸の天然のグルコシドであり、 melilotus officinalis (イエロー・スイートクローバー) や Galium odoratum (スイートウッドラフ) などの植物に一般的に見られます 。クマリンの前駆体としての役割で知られており、クマリンはさまざまな薬効を持つ化合物です。

科学的研究の応用

メリロトシドは、科学研究において幅広い用途を持っています。

作用機序

メリロトシドは、さまざまなメカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

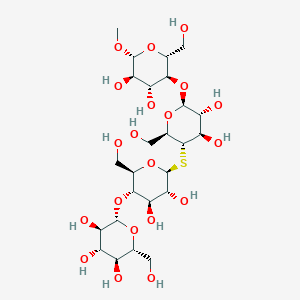

Melilotoside plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, melilotoside is known to interact with β-glucosidase, an enzyme that hydrolyzes the glycosidic bond, releasing coumaric acid . This interaction is crucial for the conversion of melilotoside into its active form, which can then participate in further biochemical processes.

Cellular Effects

Melilotoside exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, melilotoside has demonstrated cytotoxic effects on cancer cell lines such as T47D, HT-29, and Caco-2, without affecting normal cell lines like NIH 3T3 . This selective cytotoxicity suggests that melilotoside may modulate specific signaling pathways and gene expression patterns in cancer cells, leading to apoptosis or cell cycle arrest.

Molecular Mechanism

The molecular mechanism of melilotoside involves its interaction with various biomolecules. Melilotoside binds to specific proteins and enzymes, modulating their activity. For instance, it has been observed to inhibit the activity of certain enzymes involved in oxidative stress responses, thereby exerting its antioxidant effects . Additionally, melilotoside can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of melilotoside can vary over time. Studies have shown that melilotoside is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to UV light . Long-term studies have indicated that melilotoside can have sustained effects on cellular function, including prolonged antioxidant activity and modulation of gene expression .

Dosage Effects in Animal Models

The effects of melilotoside in animal models are dose-dependent. At lower doses, melilotoside has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications of melilotoside.

Metabolic Pathways

Melilotoside is involved in several metabolic pathways. It is metabolized by enzymes such as β-glucosidase, which hydrolyzes the glycosidic bond to release coumaric acid . This metabolite can then enter various metabolic pathways, including those involved in the synthesis of other bioactive compounds. Additionally, melilotoside can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways .

Transport and Distribution

Within cells and tissues, melilotoside is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . For instance, melilotoside can bind to plasma proteins, which may influence its distribution and accumulation in different tissues. This interaction can affect the bioavailability and therapeutic efficacy of melilotoside .

Subcellular Localization

Melilotoside exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . The subcellular localization of melilotoside is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for its role in modulating cellular processes and gene expression .

準備方法

合成経路と反応条件: メリロトシドは、固相抽出と逆相調製用高速液体クロマトグラフィーを組み合わせることで、植物源から単離することができます 。 Artemisia splendens などの植物地上部のメタノール抽出物が、この目的によく使用されます .

工業生産方法: メリロトシドの工業生産は、植物材料からの化合物の抽出、続いてクロマトグラフィー技術を用いた精製を含みます。 このプロセスには、一般的にメタノールや水などの溶媒の使用と、分離および精製のための高速液体クロマトグラフィーの適用が含まれます .

化学反応の分析

反応の種類: メリロトシドは、以下を含むさまざまな化学反応を起こします。

酸化: メリロトシドは、酸化されてクマリン誘導体を形成します。

還元: 還元反応は、グルコシド部分を修飾することができます。

置換: 置換反応は、芳香環またはグルコシド部分で起こることがあります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

クマリン誘導体: メリロトシドの酸化により、クマリンとその誘導体が生成されます。

修飾グルコシド: 還元反応と置換反応により、さまざまな修飾グルコシドが生成されます.

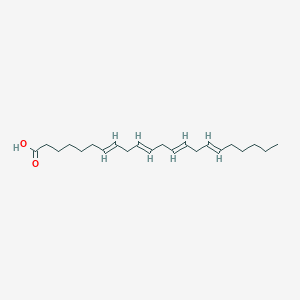

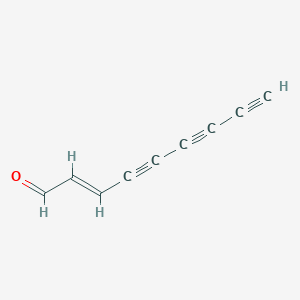

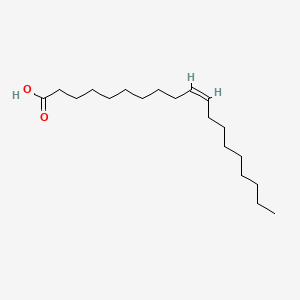

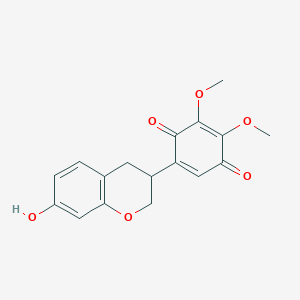

類似化合物との比較

メリロトシドは、その特異的な構造と特性により、類似の化合物の中でユニークです。

特性

IUPAC Name |

(E)-3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-5+/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRIYIMNJGULCZ-ZMKUSUEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024266 | |

| Record name | Melilotoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-67-7 | |

| Record name | Melilotoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melilotoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Melilotoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 618-67-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELILOTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M87W7715UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melilotoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

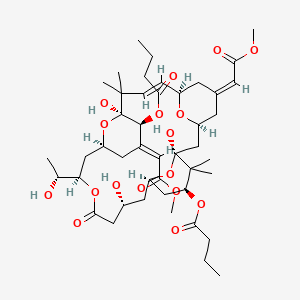

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1233539.png)

![3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1233544.png)

![4-[[[3-[[[3,5-Bis[(3,4-disulfoanilino)-oxomethyl]anilino]-oxomethyl]amino]-5-[(3,4-disulfoanilino)-oxomethyl]phenyl]-oxomethyl]amino]benzene-1,2-disulfonic acid](/img/structure/B1233548.png)

![3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B1233550.png)

![N-[(Z)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine](/img/structure/B1233552.png)